molecular formula C21H21ClO11 B190881 Cyanidin 3-galactoside CAS No. 27661-36-5

Cyanidin 3-galactoside

Cat. No.: B190881
CAS No.: 27661-36-5
M. Wt: 484.8 g/mol
InChI Key: YTMNONATNXDQJF-QSLGVYCOSA-N
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Description

Cyanidin 3-O-beta-D-galactoside chloride is a memeber of the class of anthocyanin chlorides that has cyanidin 3-O-beta-D-galactoside as the cationic counterpart. It contains a cyanidin 3-O-beta-D-galactoside.

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.ClH/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8;/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26);1H/t16-,17+,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNONATNXDQJF-QSLGVYCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27661-36-5
Record name Cyanidin 3-galactoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27661-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyanidin 3-o-galactoside chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027661365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CYANIDIN 3-GALACTOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC7L938Y12
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyanidin 3-galactoside
Reactant of Route 2
Cyanidin 3-galactoside
Reactant of Route 3
Cyanidin 3-galactoside
Reactant of Route 4
Cyanidin 3-galactoside
Reactant of Route 5
Cyanidin 3-galactoside
Reactant of Route 6
Cyanidin 3-galactoside
Customer
Q & A

Q1: What is Idaein and where is it found?

A1: Idaein, also known as cyanidin-3-O-galactoside, is a natural pigment belonging to the anthocyanin family. It is responsible for the vibrant red coloration observed in various fruits and vegetables. Idaein has been isolated from cranberries [], cowberries [], apples [, , , ], and even the red knot-grass (Benitade) seedling [, ].

Q2: How does Idaein contribute to the red coloration of fruits?

A2: The intensity and hue of red coloration in apples, particularly in 'Fuji' apples, are influenced by the concentration of Idaein. As chlorophyll and other anthocyanins decline with increasing sunburn, the presence of Idaein, along with carotenoids and quercetin glycosides, becomes more pronounced, contributing to the characteristic red hue [].

Q3: Are there other factors that affect Idaein levels in plants?

A3: Yes, environmental factors like light exposure significantly impact Idaein production. Studies on 'Fuji' apples reveal that UV-B exposure stimulates Idaein accumulation more effectively than other light wavelengths, particularly in immature apple skins []. Additionally, the plant hormone methyl jasmonate (MJ) enhances Idaein synthesis, and this effect is further amplified when combined with ethylene treatment [].

Q4: What is the relationship between Idaein and other flavonoids in plants?

A4: Research suggests a complex interplay between Idaein and other flavonoids like quercetin glycosides. In 'Fuji' apples, while UV-B exposure increases both Idaein and quercetin glycoside content, the specific types of quercetin glycosides affected differ from those influenced by longer light wavelengths []. This suggests a potential regulatory relationship between the biosynthesis pathways of these compounds.

Q5: Does Idaein offer any potential health benefits?

A5: Studies suggest that Idaein might possess antiglycative properties. Japanese red water pepper (Benitade), a rich source of Idaein, has shown potential in inhibiting the formation of Advanced Glycation End Products (AGEs), which are implicated in various age-related diseases [].

Q6: How does the structure of Idaein compare to other anthocyanidins?

A6: While the exact molecular formula and weight of Idaein were not provided in the provided research, its structure is based on cyanidin, the aglycone core. It differs from other cyanidin glycosides by the specific sugar moiety attached, which is a galactose molecule in Idaein. This distinguishes it from compounds like chrysanthemin, which has a glucose sugar attached.

Q7: What analytical techniques are used to study Idaein?

A7: Various analytical methods are employed to identify, quantify, and characterize Idaein. These include:

  • Paper chromatography: This technique helps separate and identify different anthocyanins, including Idaein, based on their differential migration on paper strips using specific solvents [, , ].
  • Paper electrophoresis: This method utilizes an electric field to separate charged molecules like anthocyanins, allowing for the differentiation of Idaein from similar compounds like chrysanthemin [].
  • High-performance liquid chromatography (HPLC): This versatile technique is crucial for separating, identifying, and quantifying individual anthocyanins, including Idaein, in complex mixtures like plant extracts [, , ].
  • Thin-layer chromatography (TLC): This simple and rapid method allows for the separation and tentative identification of compounds like Idaein based on their different affinities for a stationary phase and a mobile solvent [].
  • Ultrahigh-performance liquid chromatography/quadrupole-time of flight mass spectrometry (UHPLC-QqTOF-MS): This advanced technique provides precise information about the molecular mass and structure of compounds, enabling the definitive identification of Idaein and other anthocyanins [].

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